N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide
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Overview
Description
N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide typically involves the reaction of 4-fluoroaniline with 2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)acetic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution of the fluoro group can result in various substituted derivatives.
Scientific Research Applications
N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide
- N-(4-Bromo-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide
- N-(4-Methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide
Uniqueness
N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The fluoro group can also influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11FN4OS |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11FN4OS/c1-16-9(14-15-11(16)18)6-10(17)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,13,17)(H,15,18) |
InChI Key |
KGEYJPWSQSHLST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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